(S)-(-)-O-Benzyl-O-desmethylcarvedilol
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Overview
Description
(S)-(-)-O-Benzyl-O-desmethylcarvedilol is a chiral intermediate used in the synthesis of carvedilol, a non-selective beta-blocker with alpha-1 blocking activity. This compound is significant in medicinal chemistry due to its role in the preparation of carvedilol, which is used to treat high blood pressure and heart failure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-O-Benzyl-O-desmethylcarvedilol typically involves the protection of the hydroxyl group of desmethylcarvedilol followed by benzylation. The reaction conditions often include the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-O-Benzyl-O-desmethylcarvedilol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or THF are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-(-)-O-Benzyl-O-desmethylcarvedilol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It plays a crucial role in the development of carvedilol, which is used to treat cardiovascular diseases.
Industry: The compound is used in the large-scale production of carvedilol and other related pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(-)-O-Benzyl-O-desmethylcarvedilol involves its conversion to carvedilol, which exerts its effects by blocking beta-adrenergic receptors and alpha-1 adrenergic receptors. This dual action leads to a decrease in heart rate and blood pressure, providing therapeutic benefits in the treatment of hypertension and heart failure.
Comparison with Similar Compounds
Similar Compounds
Desmethylcarvedilol: A precursor in the synthesis of (S)-(-)-O-Benzyl-O-desmethylcarvedilol.
Carvedilol: The final product synthesized from this compound.
O-Benzylcarvedilol: Another intermediate in the synthesis of carvedilol.
Uniqueness
This compound is unique due to its specific chiral configuration and its role as a key intermediate in the synthesis of carvedilol. Its chiral nature ensures the production of the desired enantiomer of carvedilol, which is crucial for its therapeutic efficacy.
Properties
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4/c33-23(21-36-29-16-8-13-26-30(29)24-11-4-5-12-25(24)32-26)19-31-17-18-34-27-14-6-7-15-28(27)35-20-22-9-2-1-3-10-22/h1-16,23,31-33H,17-21H2/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBNXRUKJWSHW-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654263 |
Source
|
Record name | (2S)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217640-12-4 |
Source
|
Record name | (2S)-1-({2-[2-(Benzyloxy)phenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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